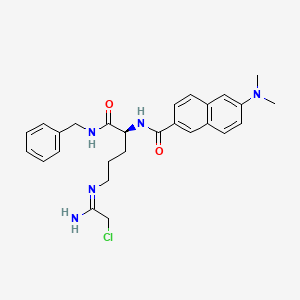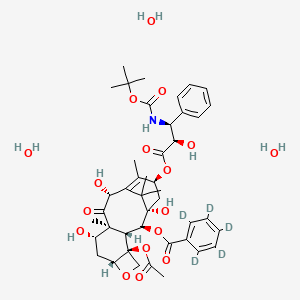
Docetaxel-d5 (trihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docetaxel-d5 (trihydrate): is a deuterium-labeled form of Docetaxel (trihydrate), an antineoplastic agent used primarily in cancer treatment. This compound is a semisynthetic analog of taxol and is known for its ability to inhibit microtubule depolymerization, which is crucial for cell division. The deuterium labeling in Docetaxel-d5 (trihydrate) makes it particularly useful in pharmacokinetic studies, as it allows for the tracking and quantification of the drug in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel-d5 (trihydrate) involves the incorporation of deuterium into the Docetaxel molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final product is then crystallized to obtain the trihydrate form .
Industrial Production Methods: Industrial production of Docetaxel-d5 (trihydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization. The production is carried out under strict quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Docetaxel-d5 (trihydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Chemistry: In chemistry, Docetaxel-d5 (trihydrate) is used as a tracer in studies involving the synthesis and degradation of taxane derivatives. Its deuterium labeling allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, Docetaxel-d5 (trihydrate) is employed to study the mechanisms of microtubule stabilization and cell cycle arrest. It is also used in experiments to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Medicine: In medicine, Docetaxel-d5 (trihydrate) is used in clinical trials to evaluate its efficacy and safety in cancer treatment. Its deuterium labeling provides valuable insights into the drug’s distribution, metabolism, and excretion in the human body .
Industry: In the pharmaceutical industry, Docetaxel-d5 (trihydrate) is used in the development of new formulations and delivery systems. Its unique properties make it an essential tool for optimizing drug design and improving therapeutic outcomes .
Mechanism of Action
Docetaxel-d5 (trihydrate) exerts its effects by binding to microtubules and preventing their depolymerization. This action stabilizes the microtubules, thereby inhibiting cell division and promoting apoptosis (programmed cell death). The compound specifically targets the β-tubulin subunit of microtubules, leading to the formation of stable, non-functional microtubule bundles .
The molecular pathways involved in the mechanism of action include the inhibition of the bcl-2 and bcl-xL gene expression, which are known to regulate cell survival. By disrupting these pathways, Docetaxel-d5 (trihydrate) induces cell cycle arrest at the G2/M phase and triggers apoptosis .
Comparison with Similar Compounds
Docetaxel (trihydrate): The non-deuterated form of Docetaxel-d5 (trihydrate), used in cancer treatment.
Paclitaxel: Another taxane derivative with similar antineoplastic properties but different pharmacokinetic profiles.
Cabazitaxel: A semisynthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.
Uniqueness: Docetaxel-d5 (trihydrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This property makes it particularly valuable in research and clinical applications where accurate quantification of the drug is essential .
Properties
Molecular Formula |
C43H59NO17 |
|---|---|
Molecular Weight |
867.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate;trihydrate |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1/i10D,13D,14D,17D,18D;;; |
InChI Key |
XCDIRYDKECHIPE-ZGSAIOFXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H].O.O.O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
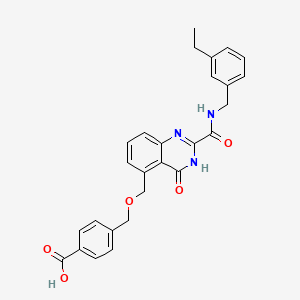
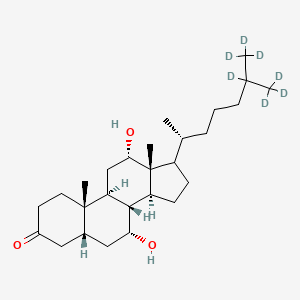
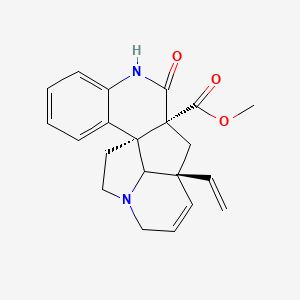
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
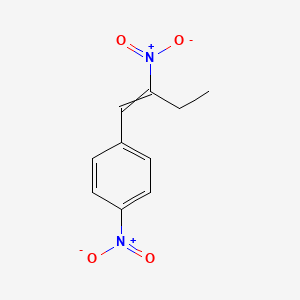
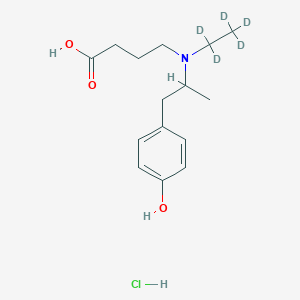
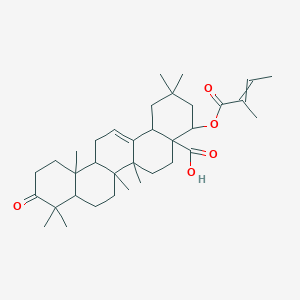
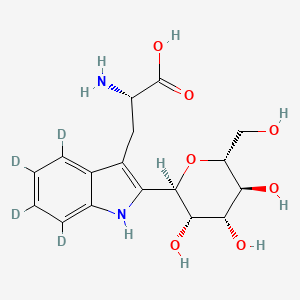
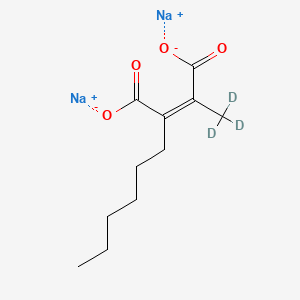
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
